molecular formula C11H12N2O2 B12123075 (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine

Cat. No.: B12123075
M. Wt: 204.22 g/mol
InChI Key: SHYNWYBMHDRBQK-UHFFFAOYSA-N
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Description

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is known for its unique structure, which includes an isoxazole ring substituted with a methoxyphenyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methoxyphenyl and aminomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the aminomethyl group can be added through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The methoxy and aminomethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoxazole ring and methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signaling cascades, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

  • (3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine
  • (5-(2-Methoxyphenyl)isoxazol-4-yl)methanamine
  • (5-(2-Methoxyphenyl)isoxazol-2-yl)methanamine

Uniqueness: (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-9(10)11-6-8(7-12)13-15-11/h2-6H,7,12H2,1H3

InChI Key

SHYNWYBMHDRBQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)CN

Origin of Product

United States

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